molecular formula C19H25ClN2O2S B11138577 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11138577
M. Wt: 380.9 g/mol
InChI Key: PHVXFIBEYDYTQT-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

Molecular Formula

C19H25ClN2O2S

Molecular Weight

380.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H25ClN2O2S/c1-19(2,3)13-4-5-14-15(12-13)25-17(16(14)20)18(23)21-6-7-22-8-10-24-11-9-22/h4-5,12H,6-11H2,1-3H3,(H,21,23)

InChI Key

PHVXFIBEYDYTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCN3CCOCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the tert-butyl and chloro substituents, and attachment of the morpholine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzothiophenes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide exhibit significant anticancer properties. For instance, Mannich bases derived from related structures have shown cytotoxic effects against various cancer cell lines, including human colon cancer and leukemic cells . The potential for this compound to inhibit tumor growth suggests its utility in cancer therapy.

Antioxidant Properties

Research has highlighted the role of antioxidants in preventing oxidative stress-related diseases. Compounds with similar structural features have been designed to inhibit lipid peroxidation and protect low-density lipoprotein (LDL) from oxidation, which is crucial in preventing atherosclerosis . The antioxidant activity of this compound may contribute to its therapeutic potential.

Protein Kinase D Inhibition

The compound has been investigated for its ability to inhibit protein kinase D (PKD), an enzyme involved in various cellular processes. Inhibitors of PKD have therapeutic implications in treating cancers and inflammatory diseases . The structural characteristics of this compound suggest it may serve as a lead compound for developing new PKD inhibitors.

Case Studies

Study FocusFindingsImplications
Anticancer ActivityCompounds similar to 6-tert-butyl derivatives showed IC50 values in the low micromolar range against various cancer cell lines .Potential for development as anticancer agents.
Antioxidant EffectsDemonstrated potent inhibition of LDL oxidation compared to standard antioxidants like vitamin E .May be used in formulations aimed at cardiovascular protection.
PKD InhibitionIdentified as a promising candidate for PKD inhibition with significant biological activity .Could lead to new treatments for cancers influenced by PKD pathways.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the morpholine moiety, which may result in different biological activities and properties.

    6-tert-butyl-3-chloro-N-[2-(piperidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Contains a piperidine moiety instead of morpholine, which may affect its pharmacokinetic and pharmacodynamic properties.

    6-tert-butyl-3-chloro-N-[2-(pyrrolidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Contains a pyrrolidine moiety, leading to potential differences in biological activity and stability.

Uniqueness

The presence of the morpholine moiety in 6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide imparts unique properties to the compound, such as increased solubility and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H31N3O3
  • Molecular Weight : 409.53 g/mol
  • InChIKey : VWPFFKCOOIURPV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The presence of the morpholine group suggests potential interactions with neurotransmitter receptors, while the benzothiophene moiety may contribute to its anti-inflammatory and analgesic properties.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli10
Pseudomonas aeruginosa25

These results demonstrate that the compound exhibits potent antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-7 (breast cancer)5
HeLa (cervical cancer)8
A549 (lung cancer)10

The compound's ability to inhibit cell growth suggests potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study published in Pharmacological Reviews highlighted the effectiveness of similar compounds in treating infections caused by resistant strains. The study reported that modifications in the structure could enhance efficacy against specific pathogens .
  • Anticancer Properties : Research published in Cancer Letters demonstrated that compounds with a benzothiophene structure showed significant cytotoxicity against various tumor cells. The study emphasized the importance of structural modifications for improving therapeutic outcomes .
  • Mechanistic Insights : A comprehensive review in Molecular Pharmacology discussed how compounds similar to this compound interact with cellular pathways involved in apoptosis and cell cycle regulation .

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